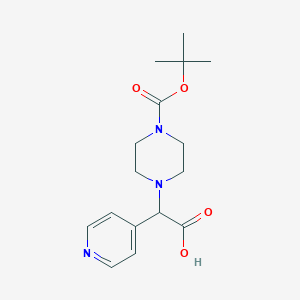

![molecular formula C50H51N7O9S2 B3030312 红-CLA [化学发光试剂] CAS No. 886840-56-8](/img/structure/B3030312.png)

红-CLA [化学发光试剂]

描述

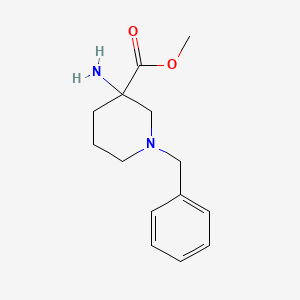

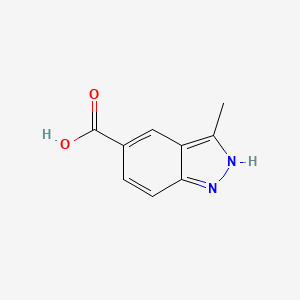

Red-CLA is a chemiluminescence reagent with the molecular formula C50H51N7O9S2 and a molecular weight of 958.12 . It appears as a gray to dark purple to black powder or crystal .

Physical And Chemical Properties Analysis

Red-CLA is a solid at 20 degrees Celsius . It should be stored at a temperature below 0°C . It is light sensitive and heat sensitive . It is soluble in alcohol .科学研究应用

化学发光和生物发光技术

化学发光 (CL) 和生物发光 (BL) 是高度灵敏的分析方法,可用于免疫测定、蛋白质印迹和 DNA 探针测定。各种化学发光分子,包括鲁米诺,用于这些测定中。这些方法的优点在于灵敏度高、速度快、试剂无害且操作简单 (Kricka,1991 年)。

微通道生物芯片中的化学发光检测

化学发光 (CL) 检测有效地用于三维微通道生物芯片中的杂交测定。该方法提高了灵敏度和空间分辨率,这对于微阵列上的定量 CL 测量至关重要。该技术特别适用于分析酶催化的 CL 反应 (Cheek 等,2001 年)。

基于鲁米诺的化学发光应用

基于鲁米诺的化学发光 (LCL) 由于其选择性、简单性、低成本和高灵敏度,广泛用于法医、生物医学和临床科学。应用包括蛋白质和 DNA 等大分子定量和检测、环境监测和免疫测定 (Khan 等,2014 年)。

化学发光传感器

化学发光 (CL) 传感器近期的发展涵盖了广泛的应用,包括检测无机和有机物质以及生物大分子。这些传感器在灵敏度和特异性方面显示出优势 (Zhang 等,2005 年)。

化学发光免疫测定

化学发光免疫测定 (CLIA) 广泛用于环境监测、临床诊断、食品安全和药物分析。CLIA 因其快速、灵敏、高通量和低成本的检测能力而受到青睐 (Azim 等,2018 年)。

作用机制

Target of Action

Red-CLA, a chemiluminescence reagent, primarily targets superoxide (O2‒) . Superoxide is a reduced form of dioxygen, produced in natural waters by both abiotic and biotic processes . It plays an important role in the biogeochemical cycles of several trace metals and in the degradation of several organic pollutants in natural waters .

Mode of Action

Red-CLA interacts with its target, superoxide, through a chemical reaction that leads to the emission of light, a process known as chemiluminescence . The reaction involves the chemical activation of specific molecules via oxidation, resulting in a chemiexcited intermediate that releases its energy either via light emission (direct) or by transferring it, through a chemiluminescence resonance energy transfer (CRET) process, to an adjacent fluorophore that becomes excited . This fluorophore subsequently releases part of its energy by emitting light .

Biochemical Pathways

The biochemical pathway involved in the action of Red-CLA is the generation of chemiluminescence. Chemiluminescence is a photophysical phenomenon in which chemical energy is converted into luminescence in the process of a chemical reaction . This process is characterized by high signal-to-noise ratio and high sensitivity, making it widely used in various applications including biosensing, imaging, and other analytical applications .

Result of Action

The result of Red-CLA’s action is the emission of light at a wavelength of 610 nm in the presence of superoxide . This high emission intensity allows for efficient analysis of superoxide . The emitted light can be detected and measured, providing a quantitative assessment of the presence of superoxide in the sample.

Action Environment

The action of Red-CLA can be influenced by various environmental factors. For instance, the presence and concentration of superoxide in the sample will directly impact the intensity of the chemiluminescence . Additionally, factors such as pH, temperature, and the presence of other reactive species could potentially influence the efficiency of the chemiluminescent reaction.

生化分析

Biochemical Properties

Red-CLA plays a crucial role in biochemical reactions. It is involved in chemiluminescence, the generation of light through chemiexcitation as a result of chemical reactions . This process involves the interaction of Red-CLA with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves the absorption of energy released by the reaction, which then leads to the emission of light .

Cellular Effects

The effects of Red-CLA on various types of cells and cellular processes are profound. It influences cell function by providing extremely high signal-to-noise ratios and sensitivity in bioimaging . This allows for the monitoring and treatment of deeply seated diseases or tumors

Molecular Mechanism

The molecular mechanism of action of Red-CLA is fascinating. It exerts its effects at the molecular level through chemiexcitation, a process that involves the generation of light as a result of chemical reactions . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Red-CLA is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being explored.

Subcellular Localization

The subcellular localization of Red-CLA and any effects on its activity or function are areas of active research. It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

4-[2-[4-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]butanoylamino]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H51N7O9S2/c1-30-50(59)57-29-41(52-28-43(57)54-30)31-12-14-34(15-13-31)65-24-6-11-44(58)51-18-19-53-67(60,61)35-16-17-42(68(62,63)64)38(27-35)45-39-25-32-7-2-20-55-22-4-9-36(46(32)55)48(39)66-49-37-10-5-23-56-21-3-8-33(47(37)56)26-40(45)49/h12-17,25-29,53H,2-11,18-24H2,1H3,(H2-,51,52,58,59,62,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCHMYZSZWGIDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCCC(=O)NCCNS(=O)(=O)C4=CC(=C(C=C4)S(=O)(=O)[O-])C5=C6C=C7CCC[N+]8=C7C(=C6OC9=C5C=C1CCCN2C1=C9CCC2)CCC8)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H51N7O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

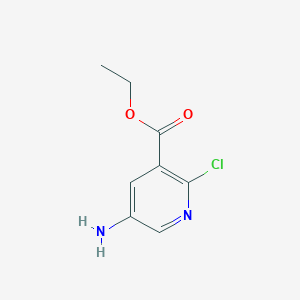

![2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B3030235.png)

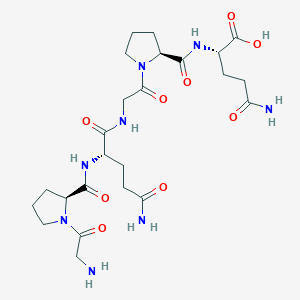

![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)

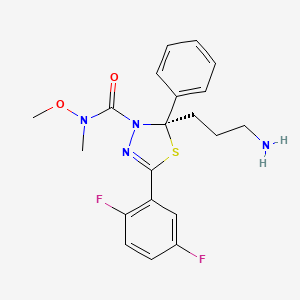

![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)

![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)